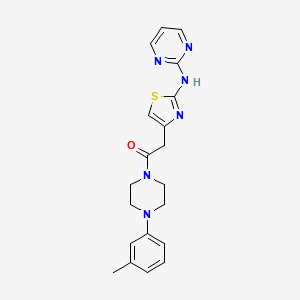

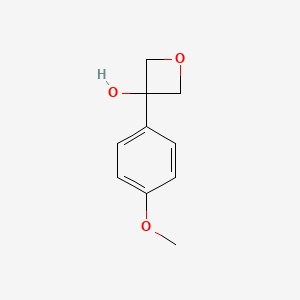

3-(4-甲氧基苯基)氧杂环-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of “3-(4-Methoxyphenyl)oxetan-3-ol” involves a highly regioselective ring opening reaction of terminal epoxides with 2-bromobenzoic acid catalyzed by tetrabutylammonium bromide . This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters .Molecular Structure Analysis

The molecular formula of “3-(4-Methoxyphenyl)oxetan-3-ol” is C10H12O3. The molecular weight is 180.203.Chemical Reactions Analysis

The chemical reactions involving “3-(4-Methoxyphenyl)oxetan-3-ol” include Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols . The tertiary benzylic alcohols of the 4-membered rings are selectively activated using Brønsted acid catalysis and reacted with simple alcohols to form the ethers and maintain the oxetane ring intact .Physical And Chemical Properties Analysis

“3-(4-Methoxyphenyl)oxetan-3-ol” is a colorless transparent liquid . The molecular formula is C10H12O3 and the molecular weight is 180.203.科学研究应用

Medicinal Chemistry: Anti-mycobacterial Activity

3-(4-Methoxyphenyl)oxetan-3-ol: has been reported to display anti-mycobacterial activity. This application is significant in the field of medicinal chemistry, where new treatments for mycobacterial infections, such as tuberculosis, are in constant demand .

Synthesis of Heterocycles

This compound is utilized as an intermediate in the synthesis of heterocycles through intramolecular oxetane opening. The ability to form heterocycles is crucial for developing various pharmaceuticals and agrochemicals .

Cholesterol Reduction

Compounds containing the 3-(4-Methoxyphenyl)oxetan-3-ol structure have appeared in patent literature for their potential to reduce cholesterol levels. This application is particularly relevant in the context of cardiovascular diseases .

Catalysis

In the realm of catalysis, 3-(4-Methoxyphenyl)oxetan-3-ol has been used in Friedel-Crafts alkylation reactions. The compound’s stability under catalytic conditions makes it a valuable reagent for synthesizing various organic molecules .

Advanced Battery Science

The chemical properties of 3-(4-Methoxyphenyl)oxetan-3-ol make it a candidate for research in advanced battery science. Its potential role in improving energy storage materials is an exciting avenue for future exploration .

Controlled Environment and Cleanroom Solutions

Due to its high purity and stability, 3-(4-Methoxyphenyl)oxetan-3-ol is suitable for use in controlled environments and cleanroom solutions. This is essential for the production of sensitive electronic components and pharmaceuticals .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

3-(4-methoxyphenyl)oxetan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-9-4-2-8(3-5-9)10(11)6-13-7-10/h2-5,11H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYOCRYGTYCMGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(COC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)oxetan-3-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Isoquinolin-1-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2558736.png)

![1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2558740.png)

![6-(4-Iodophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2558750.png)